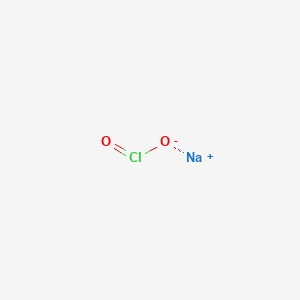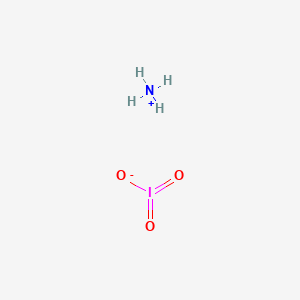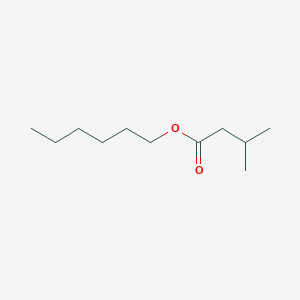
(Z)-2-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-methylpent-2-enoic acid, also known as (2Z)-2-methyl-2-pentenoic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the class of compounds known as unsaturated fatty acids, which contain one or more double bonds within their carbon chain. This compound is characterized by its distinct structure, where the double bond is located between the second and third carbon atoms, and a methyl group is attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-methylpent-2-enoic acid can be synthesized through various methods. One common approach involves the acid-catalyzed addition of acetic acid to isobutene, followed by dehydration to form the desired product. Another method includes the reaction of 2-methyl-1-butene with carbon monoxide and water under high pressure and temperature, using a rhodium catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene, followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a cobalt or rhodium catalyst to form an aldehyde intermediate, which is then oxidized to yield the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-pentenoic acid.
Reduction: It can be reduced to form 2-methylpentanoic acid.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: 2-Methyl-2-pentenoic acid.
Reduction: 2-Methylpentanoic acid.
Substitution: Various halogenated derivatives, depending on the halogen used.
Scientific Research Applications
(Z)-2-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of high-performance polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-methylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
(Z)-2-methylpent-2-enoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid, 2-methyl-, (E)-: The (E)-isomer has a different spatial arrangement of atoms around the double bond, leading to different chemical and physical properties.
2-Methyl-2-butenoic acid: This compound has a similar structure but lacks the additional carbon atom present in this compound.
2-Methyl-3-pentenoic acid: The double bond is located between the third and fourth carbon atoms, resulting in different reactivity and applications.
Properties
CAS No. |
1617-37-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
InChI Key |
JJYWRQLLQAKNAD-PLNGDYQASA-N |
SMILES |
CCC=C(C)C(=O)O |
Isomeric SMILES |
CC/C=C(/C)\C(=O)O |
Canonical SMILES |
CCC=C(C)C(=O)O |
density |
0.976-0.982 |
Key on ui other cas no. |
1617-37-4 3142-72-1 |
physical_description |
colourless to pale yellow liquid; fruity aroma |
solubility |
Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


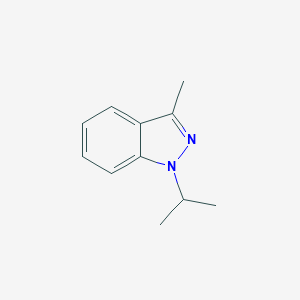

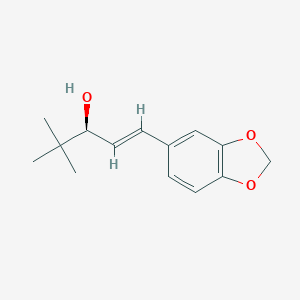
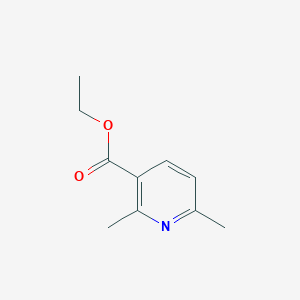

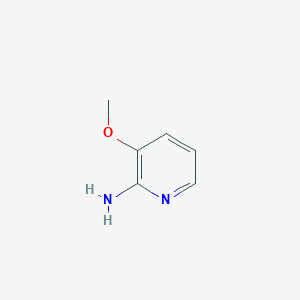
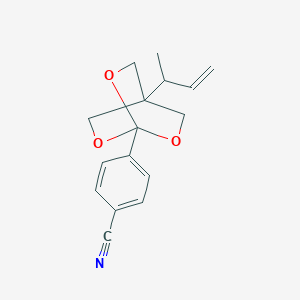
![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)

